molecular formula C7H9N5O2 B1589736 5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine CAS No. 219715-62-5

5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine

Cat. No. B1589736
Key on ui cas rn: 219715-62-5
M. Wt: 195.18 g/mol
InChI Key: DBJPBHJHAPAUQU-UHFFFAOYSA-N
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Patent
US06362335B1

Procedure details

2-Chloro-4-hydrazino-5-methoxypyrimidine water wet cake (83.2 g of 84.0% chlorohydrazinomethoxy-pyrimidine=69.84 g actual chlorohydrazinomethoxy-pyrimidine, 0.4 mole) was loaded into a 1 L jacketed reactor equipped with a thermocouple temperature probe, overhead stirrer with glass agitator, condenser, addition funnel, and a programmable circulating bath. tert-Butyl alcohol (700 mL) and methanol (100 mL) were added and the mixture was stirred to give a white slurry. A solution of cyanogen bromide (47.19 g, 0.445 mole) in acetonitrile (105 mL) was added dropwise over 20 min. The reaction mixture slurry got thicker and the temperature of the mixture rose from 23° C. to 29° C. The reactor jacket was then heated from 22° C. to 41° C. over 50 min, then held at 41° C. for 6.2 h. During this time the reaction was monitored and the slurry thinned as the reaction proceeded. Once formation of the intermediate triazolo[4,3-c]pyrimidine was complete, the reaction mixture (a light yellow slurry) was transferred using a peristaltic pump via a PTFE dip tube into a 2 L three necked flask containing 30% sodium methoxide in methanol (181.0 g, 1.00 mole). The 2 L flask was cooled in an ice bath. Transfer took place over 52 min, and resulted in the reaction temperature increasing from 21° C. to a maximum of 28° C. The transfer was completed with additional methanol (120 mL) to rinse the transfer tubing into the reactor. The resulting reaction mixture was a dark olive green slurry. After stirring for 1 hour at ambient temperature, the reaction mixture was quenched by dropwise addition of a dilute hydrochloric acid solution (15.1 g of concentrated hydrochloric acid diluted with 300 mL of water). The pH of the resulting slurry was adjusted to 8.50 using 6 N hydrochloric acid (6.3 g). A distillation head was attached, and the volatiles were distilled out of the reaction mixture under reduced pressure (110 mmHg). As distillate was removed, additional water was added to effect a solvent exchange from alcohol to water. A total of 1029 g of distillate was removed, and an additional 500 mL of water was added during the course of the distillation. The mixture was allowed to cool slowly with stirring overnight. The solids were recovered by filtration through Whatman #52 paper using a Buchner funnel and aspirator vacuum. The solids were washed with water (211 g), then dried overnight in vacuo at 83° C. to give the product as a medium brown powdery solid (66.3 g of 95.7% pure 2-amino-5,8-dimethoxy[1,2,4]triazolo[1,5-c]pyrimidine, 82.4% yield).
Name
2-Chloro-4-hydrazino-5-methoxypyrimidine water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two
Name
chlorohydrazinomethoxy-pyrimidine
Quantity
83.2 g
Type
reactant
Reaction Step Three
Name
chlorohydrazinomethoxy-pyrimidine
Quantity
69.84 g
Type
reactant
Reaction Step Four
Quantity
47.19 g
Type
reactant
Reaction Step Five
Quantity
105 mL
Type
solvent
Reaction Step Five
[Compound]
Name
triazolo[4,3-c]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
three
Quantity
2 L
Type
reactant
Reaction Step Seven
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
181 g
Type
solvent
Reaction Step Eight
Quantity
120 mL
Type
solvent
Reaction Step Nine
Yield
82.4%

Identifiers

REACTION_CXSMILES
[OH2:1].Cl[C:3]1[N:8]=[C:7]([NH:9]N)[C:6]([O:11][CH3:12])=[CH:5][N:4]=1.ClNNCO[C:18]1[N:23]=CC=C[N:19]=1.N#CBr.[CH3:27][O-].[Na+]>C(#N)C.CO.C(O)(C)(C)C>[NH2:23][C:18]1[N:9]=[C:7]2[N:8]([C:3]([O:1][CH3:27])=[N:4][CH:5]=[C:6]2[O:11][CH3:12])[N:19]=1 |f:0.1,4.5|

Inputs

Step One
Name
2-Chloro-4-hydrazino-5-methoxypyrimidine water
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.ClC1=NC=C(C(=N1)NN)OC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Three
Name
chlorohydrazinomethoxy-pyrimidine
Quantity
83.2 g
Type
reactant
Smiles
ClNNCOC1=NC=CC=N1
Step Four
Name
chlorohydrazinomethoxy-pyrimidine
Quantity
69.84 g
Type
reactant
Smiles
ClNNCOC1=NC=CC=N1
Step Five
Name
Quantity
47.19 g
Type
reactant
Smiles
N#CBr
Name
Quantity
105 mL
Type
solvent
Smiles
C(C)#N
Step Six
Name
triazolo[4,3-c]pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
three
Quantity
2 L
Type
reactant
Smiles
Step Eight
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
181 g
Type
solvent
Smiles
CO
Step Nine
Name
Quantity
120 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
28 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermocouple temperature probe, overhead stirrer with glass agitator, condenser, addition funnel
CUSTOM
Type
CUSTOM
Details
to give a white slurry
CUSTOM
Type
CUSTOM
Details
rose from 23° C. to 29° C
TEMPERATURE
Type
TEMPERATURE
Details
The reactor jacket was then heated from 22° C. to 41° C. over 50 min
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
The 2 L flask was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
over 52 min
Duration
52 min
CUSTOM
Type
CUSTOM
Details
resulted in the reaction temperature
WASH
Type
WASH
Details
to rinse the transfer
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at ambient temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched by dropwise addition of a dilute hydrochloric acid solution (15.1 g of concentrated hydrochloric acid diluted with 300 mL of water)
DISTILLATION
Type
DISTILLATION
Details
the volatiles were distilled out of the reaction mixture under reduced pressure (110 mmHg)
CUSTOM
Type
CUSTOM
Details
As distillate was removed
ADDITION
Type
ADDITION
Details
additional water was added
CUSTOM
Type
CUSTOM
Details
A total of 1029 g of distillate was removed
ADDITION
Type
ADDITION
Details
an additional 500 mL of water was added during the course of the distillation
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly
STIRRING
Type
STIRRING
Details
with stirring overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were recovered by filtration through Whatman #52 paper
WASH
Type
WASH
Details
The solids were washed with water (211 g)
CUSTOM
Type
CUSTOM
Details
dried overnight in vacuo at 83° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
6.2 h
Name
Type
product
Smiles
NC1=NN2C(=NC=C(C2=N1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 66.3 g
YIELD: PERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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